molecular formula C11H10N4O3 B12629594 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione CAS No. 917886-09-0

2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12629594
CAS No.: 917886-09-0
M. Wt: 246.22 g/mol
InChI Key: HRGWPDLFPRNWHW-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes an azide group and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine in diethyl ether. This reaction is followed by sequestration of the products with nickel(II) thiocyanate and subsequent liberation from the complex with aqueous ammonia . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including nucleophilic transformations and cycloaddition reactions. The azide group is particularly reactive and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triphenylphosphine, nickel(II) thiocyanate, and copper catalysts. The reactions are typically carried out in solvents like diethyl ether and under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound include various macrocyclic compounds and triazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione involves its reactivity with various nucleophiles and electrophiles. The azide group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper, which facilitates the formation of the triazole ring through a cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azide group and an isoindole dione moiety. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications. Its ability to undergo click chemistry reactions efficiently sets it apart from other similar compounds .

Properties

IUPAC Name

2-(3-azidopropoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-14-13-6-3-7-18-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWPDLFPRNWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727544
Record name 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917886-09-0
Record name 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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